Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone
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Overview
Description
Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone is a synthetic organic compound characterized by a cycloheptyl group attached to a piperidine ring, which is further substituted with a 4-fluoroanilino group
Preparation Methods
The synthesis of Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the piperidine ring, followed by the introduction of the cycloheptyl group and the 4-fluoroanilino group. Common reagents used in these reactions include cycloheptanone, piperidine, and 4-fluoroaniline. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone can be compared with similar compounds such as 2-cyclohexyl-1-{3-[2-(4-fluoroanilino)pyrimidin-4-yl]piperidin-1-yl}ethan-1-one. While both compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the cycloheptyl group, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-16-9-11-17(12-10-16)21-18-8-5-13-22(14-18)19(23)15-6-3-1-2-4-7-15/h9-12,15,18,21H,1-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINIXQFRNVTXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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